molecular formula C14H18ClN B14867453 (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine

(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine

Cat. No.: B14867453
M. Wt: 235.75 g/mol
InChI Key: KHNHSUMWTHZJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(4-Chlorophenyl)spiro[33]heptan-2-yl)methanamine is a chemical compound characterized by a spirocyclic structure, which includes a spiro[33]heptane core attached to a 4-chlorophenyl group and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine typically involves the formation of the spirocyclic core followed by the introduction of the 4-chlorophenyl group and the methanamine moiety. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diene or a cycloalkane derivative.

    Introduction of the 4-Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the spirocyclic core is reacted with a 4-chlorobenzene derivative in the presence of a Lewis acid catalyst.

    Attachment of the Methanamine Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives or reduced spirocyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2-(Pyridin-2-yl)spiro[3.3]heptan-2-yl)methanamine: This compound features a pyridine ring instead of a chlorophenyl group, leading to different chemical and biological properties.

    (2-(4-Methylphenyl)spiro[3.3]heptan-2-yl)methanamine:

Uniqueness

(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of new pharmaceuticals or materials.

Properties

Molecular Formula

C14H18ClN

Molecular Weight

235.75 g/mol

IUPAC Name

[2-(4-chlorophenyl)spiro[3.3]heptan-2-yl]methanamine

InChI

InChI=1S/C14H18ClN/c15-12-4-2-11(3-5-12)14(10-16)8-13(9-14)6-1-7-13/h2-5H,1,6-10,16H2

InChI Key

KHNHSUMWTHZJMK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)(CN)C3=CC=C(C=C3)Cl

Origin of Product

United States

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